1-(2-(1H-Pyrazol-1-yl)ethyl)piperidine is a chemical compound characterized by its unique structure, which integrates a piperidine ring with a pyrazole moiety linked via an ethyl group. The compound is of significant interest in medicinal chemistry due to its potential therapeutic applications. It has the empirical formula and a molecular weight of 179.26 g/mol, making it a relatively small organic molecule suitable for various biological studies and applications.
The synthesis of 1-(2-(1H-Pyrazol-1-yl)ethyl)piperidine typically involves multi-step organic reactions. One common method includes the reaction of piperidine with a pyrazole derivative through an ethyl linker. This can be achieved via:
The synthetic pathways often require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product .
The molecular structure of 1-(2-(1H-Pyrazol-1-yl)ethyl)piperidine consists of:
The structural formula can be represented as follows:
The compound's InChI key is XDCODYPNQAXQEL-UHFFFAOYSA-N, which provides a way to encode its molecular structure for database searches .
1-(2-(1H-Pyrazol-1-yl)ethyl)piperidine can participate in various chemical reactions due to its functional groups. Notable reactions include:
These reactions are essential for developing derivatives that could exhibit enhanced efficacy or selectivity in therapeutic applications .
Research indicates that structural modifications can significantly impact the binding affinity and selectivity towards biological targets .
Key physical properties of 1-(2-(1H-Pyrazol-1-yl)ethyl)piperidine include:
Chemical properties include:
These properties are critical for determining the compound's suitability for various applications in research and industry .
1-(2-(1H-Pyrazol-1-yl)ethyl)piperidine has potential applications in several scientific fields:
The ongoing research into this compound aims to unlock new therapeutic avenues in treating pain, inflammation, or other conditions where traditional treatments may fall short .
Regioselective pyrazole ring formation is paramount for constructing the 1-(2-(1H-pyrazol-1-yl)ethyl)piperidine scaffold. The intrinsic electronic bias of 1,3-dicarbonyl compounds toward hydrazine derivatives enables controlled formation of 1,3,5-trisubstituted pyrazoles with minimal regioisomeric contamination. When unsymmetrical β-diketones (R¹COCH₂COR²; R¹ = aryl, R² = alkyl) react with hydrazines, the nucleophile preferentially attacks the carbonyl adjacent to the more electron-withdrawing group, yielding pyrazoles with the aryl group at C3 and alkyl at C5. This inherent regioselectivity exceeds 98:2 when employing phenylhydrazine with ethyl acetoacetate under conventional conditions [9].
Nano-ZnO catalysis significantly enhances this regioselectivity and efficiency. Under solvent-free conditions at 60°C, nano-ZnO (10 mol%) achieves 95% yield of 3-methyl-1-phenyl-1H-pyrazol-5-ol within 15 minutes – a dramatic improvement over bulk catalysts like Al₂O₃ (55% yield) or uncatalyzed reactions (≤56% yield) [9]. This methodology provides direct access to pyrazole precursors for subsequent N-alkylation with piperidine derivatives.
Table 1: Comparative Regioselective Pyrazole Synthesis via Cyclocondensation
Hydrazine | 1,3-Dicarbonyl | Catalyst/Additive | Time/Temp | Yield (%) | Regioselectivity (Ratio) |
---|---|---|---|---|---|
Phenylhydrazine | Ethyl acetoacetate | None | 12h/60°C | 56 | 98:2 |
Phenylhydrazine | Ethyl acetoacetate | Nano-ZnO (10 mol%) | 15min/60°C | 95 | >99:1 |
Phenylhydrazine | 2-(Trifluoromethyl)-1,3-diketone | None | Reflux/EtOH | 63 | 95:5 |
Hydrazine hydrate | Chalcone derivative | Cu(OTf)₂/[BMIM-PF₆] | 6h/80°C | 82 | 90:10 |
For N1-unsubstituted pyrazole intermediates, tautomeric control becomes critical. AM1 calculations confirm the 1H-tautomer (pyrazole) is energetically favored by ~37 kJ/mol over the 2H-form, ensuring consistent reactivity during alkylation steps [8]. Protecting group strategies, particularly N1-tritylation or SEM protection, prevent dialkylation during the subsequent coupling with halogenated piperidines like 1-(2-chloroethyl)piperidine [4].
Palladium and copper-mediated cross-coupling reactions provide efficient pathways to assemble the critical C–N bonds between pyrazole and piperidine rings via ethylene linkers. Buchwald-Hartwig amination proves effective for coupling N-H pyrazoles with 1-(2-chloroethyl)piperidine. Using Pd₂(dba)₃/Xantphos (5 mol%) and Cs₂CO₃ in toluene at 110°C achieves yields exceeding 85% with minimal O-alkylation byproducts [2]. This method tolerates diverse substituents on both the pyrazole (C3-methyl, C4-cyano) and piperidine (N-Boc, 4-hydroxy) rings.
Ullmann-type copper catalysis offers a cost-effective alternative. CuI/1,10-phenanthroline (10 mol%) in DMF at 120°C facilitates coupling between 1H-pyrazole and 1-(2-bromoethyl)piperidine-4-carboxylate, yielding the ethyl-linked hybrid in 78% yield after 24 hours [9]. While slower than Pd systems, copper catalysis avoids precious metals and efficiently handles sterically congested substrates.
Table 2: Cross-Coupling Strategies for Ethylene-Linked Pyrazole-Piperidines
Reaction Type | Catalyst System | Base/Solvent | Conditions | Yield Range (%) | Key Advantages |
---|---|---|---|---|---|
Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Cs₂CO₃/Toluene | 110°C, 12h | 75-92 | Broad substrate scope |
Ullmann Coupling | CuI/1,10-Phenanthroline | K₂CO₃/DMF | 120°C, 24h | 65-78 | Cost-effective, air-tolerant |
Chan-Lam | Cu(OAc)₂/4-DMAP | NEt₃/DCM | RT, 48h | 40-60 | Mild conditions |
Chan-Lam oxidative coupling provides an alternative under mild conditions. Preformed piperidinylboronic acids react with N-H pyrazoles using Cu(OAc)₂/4-DMAP catalyst in dichloromethane at room temperature. Although yields are moderate (40-60%), this method avoids alkyl halides entirely and enables late-stage functionalization of complex fragments [5].
Microwave irradiation revolutionizes the synthesis of pyrazole-piperidine conjugates by dramatically accelerating reaction kinetics and improving purity profiles. Solvent-free ring-opening of epoxides exemplifies this efficiency: neat mixtures of piperidinyl epoxides and pyrazoles irradiated at 120°C for 1 minute achieve 53-58% yields – comparable to conventional 12-hour thermal procedures at 60°C (56% yield) [6]. The extreme reaction rate (≥300-fold acceleration) minimizes thermal decomposition pathways observed in prolonged heating.
Critical parameters for microwave optimization include precise temperature control (maintained at 120±5°C) and strict stoichiometry (1.5:1 epoxide:azole ratio). Excess epoxide ensures complete azole consumption, simplifying purification of hydrophilic products like 1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-ol [6]. Real-time monitoring via integrated IR sensors and cameras confirms rapid homogenization into viscous intermediates within seconds of irradiation onset.
Table 3: Microwave vs Conventional Synthesis of Pyrazole-Piperidine Derivatives
Reaction | Method | Temp (°C) | Time | Yield (%) | Purity (HPLC %) |
---|---|---|---|---|---|
Piperidinyl epoxide + pyrazole | Conventional heating | 60 | 12h | 56 | 85 |
Microwave (solvent-free) | 120 | 1 min | 53 | 92 | |
N-Alkylation of pyrazole with chloroethylpiperidine | Thermal (DMF) | 80 | 8h | 75 | 88 |
Microwave (MeCN) | 100 | 15 min | 90 | 95 |
For N-alkylations forming the ethylene bridge, microwave assistance in acetonitrile (100°C, 15 min) elevates yields to 90% versus 75% in thermal protocols (DMF, 80°C, 8 hours) [4]. The combined benefits of microwave methods – reduced reaction times, suppressed side products, and elimination of solvent waste – align with green chemistry principles while enabling rapid library synthesis for drug discovery pipelines.
Solid-supported reagents and catalysts streamline the purification of pyrazole-piperidine hybrids, particularly for parallel synthesis. Polymer-bound bases like polystyrene-supported BEMP excel in pyrazole alkylations with resin-bound 1-(2-chloroethyl)piperidine derivatives. After reaction completion in DMF (80°C, 6h), simple filtration isolates products like 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperidine in >90% purity without chromatography [7].
Silica-immobilized catalysts enhance sustainability in key transformations. Silica-Cu(II) catalyzes the one-pot assembly from pyrazole, 1,2-dibromoethane, and piperidine via sequential N-alkylations. The heterogeneous catalyst (5 mol%) operates in refluxing toluene, enabling filtration recovery and reuse for ≥5 cycles without significant activity loss (yield drop: 82% → 76%) [9]. This approach minimizes copper contamination in pharmaceutical intermediates.
Merrifield resin-functionalized piperidines provide anchored substrates for pyrazole coupling. Swelling in DMF facilitates efficient N-alkylation using 1.2 equivalents of 3-(bromomethyl)pyrazole at 60°C for 12 hours. Cleavage with TFA/DCM (95:5) releases the target hybrid in 65% yield over three steps with >85% purity – demonstrating feasibility for combinatorial library generation despite moderate yields [5].
The 1-(2-(1H-pyrazol-1-yl)ethyl)piperidine scaffold serves as a versatile platform for structural diversification via regioselective modifications. Piperidine nitrogen alkylation proceeds efficiently with alkyl halides (methyl iodide, ethyl bromoacetate) or carbonylating agents (chloroformates) in acetonitrile using K₂CO₃ at 60°C. Quaternary ammonium salts form in >95% yield when employing methyl triflate under anhydrous conditions [4].
Pyrazole ring functionalization leverages its inherent electrophilic substitution patterns. Bromination at C4 occurs selectively using NBS (1 equiv) in acetic acid at 0°C, yielding 4-bromo derivatives without competing piperidine degradation. Subsequent Suzuki-Miyaura coupling installs diverse aryl/heteroaryl groups (e.g., 4-cyanophenyl, 3-pyridyl) using Pd(dppf)Cl₂ catalyst (2 mol%) and K₂CO₃ in DMF/H₂O at 80°C [8].
Directed ortho-metalation (DoM) enables C5 functionalization when pyrazole bears a C3-directing group (CONEt₂, oxazoline). Treatment with s-BuLi (-78°C, THF) followed by electrophilic quenching with DMF or I₂ provides 5-formyl or 5-iodo intermediates. These serve as precursors for reductive amination or further cross-coupling, exemplified by Sonogashira reactions introducing alkynyl pharmacophores in 70-85% yields [9].
Table 4: Strategic Post-Functionalization Pathways for Scaffold Diversification
Modification Site | Reagent/Conditions | Product Class | Yield (%) | Application |
---|---|---|---|---|
Piperidine N | MeI/K₂CO₃/MeCN/60°C | Quaternary ammonium salts | >95 | Bioisosteric replacement |
Pyrazole C4 | NBS/HOAc/0°C | 4-Bromopyrazoles | 80 | Cross-coupling precursor |
Pyrazole C5 (via DoM) | s-BuLi/Electrophile (RCHO, I₂) | 5-Substituted pyrazoles | 65-85 | Fragment growth vectors |
Ethylene linker | Dehydrogenation (DDQ/CHCl₃) | Vinyl-linked conjugates | 75 | Conformational constraint |
The ethylene linker itself can be modified through dehydrogenation. Treatment with DDQ in chloroform generates the vinyl-linked 1-[(E)-2-(1H-pyrazol-1-yl)ethenyl]piperidine, introducing conformational rigidity while maintaining the heterocyclic spacing. This derivative exhibits distinct pharmacological profiles due to restricted bond rotation [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: